(1-(Trifluoromethyl)naphthalen-2-yl)methanol
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Overview
Description
(1-(Trifluoromethyl)naphthalen-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)naphthalen-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide, followed by a reduction reaction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Trifluoromethyl)naphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (1-(Trifluoromethyl)naphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
- (1-(Trifluoromethyl)phenyl)methanol
- (1-(Trifluoromethyl)benzyl)methanol
- (1-(Trifluoromethyl)anthracen-2-yl)methanol
Uniqueness: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is unique due to its naphthalene backbone, which imparts specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
Molecular Formula |
C12H9F3O |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
[1-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
InChI Key |
CWOGCTFVEFJWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CO |
Origin of Product |
United States |
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